(4-(2-((3-Methoxypropyl)(methyl)amino)ethoxy)phenyl)boronic acid
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Overview
Description
(4-(2-((3-Methoxypropyl)(methyl)amino)ethoxy)phenyl)boronic acid is a boronic acid derivative that has garnered interest in various fields of scientific research. Boronic acids are known for their ability to form reversible covalent bonds with diols, which makes them valuable in the development of sensors, drug delivery systems, and other applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-(2-((3-Methoxypropyl)(methyl)amino)ethoxy)phenyl)boronic acid typically involves the reaction of a boronic acid precursor with an appropriate amine and ether derivative. One common method includes the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which involves the reaction of an aryl halide with a boronic acid in the presence of a palladium catalyst and a base .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale palladium-catalyzed cross-coupling reactions, optimized for high yield and purity. The reaction conditions, such as temperature, solvent, and catalyst concentration, are carefully controlled to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions
(4-(2-((3-Methoxypropyl)(methyl)amino)ethoxy)phenyl)boronic acid can undergo various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The compound can be reduced to form the corresponding borane derivative.
Substitution: The boronic acid group can participate in substitution reactions, such as the formation of boronate esters with diols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and diols for substitution reactions. The reaction conditions vary depending on the desired product but typically involve controlled temperatures and solvent systems .
Major Products Formed
The major products formed from these reactions include boronic esters, borates, and boronate esters, which have applications in various fields such as materials science and medicinal chemistry.
Scientific Research Applications
Chemistry
In chemistry, (4-(2-((3-Methoxypropyl)(methyl)amino)ethoxy)phenyl)boronic acid is used as a building block for the synthesis of more complex molecules. Its ability to form reversible covalent bonds with diols makes it valuable in the development of sensors and catalysts .
Biology
In biology, this compound is used in the development of molecular probes and imaging agents. Its boronic acid group can interact with biological molecules, making it useful for detecting specific biomolecules in biological samples .
Medicine
In medicine, this compound is explored for its potential in drug delivery systems. Its ability to form reversible covalent bonds allows for the controlled release of therapeutic agents .
Industry
In industry, this compound is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties .
Mechanism of Action
The mechanism of action of (4-(2-((3-Methoxypropyl)(methyl)amino)ethoxy)phenyl)boronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This interaction can modulate the activity of target molecules, making it useful in various applications. The molecular targets and pathways involved depend on the specific application, such as binding to biomolecules in biological systems or interacting with other chemical species in industrial processes .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other boronic acid derivatives, such as phenylboronic acid and 4-methoxyphenylboronic acid. These compounds share the boronic acid functional group but differ in their substituents, which can affect their reactivity and applications .
Uniqueness
(4-(2-((3-Methoxypropyl)(methyl)amino)ethoxy)phenyl)boronic acid is unique due to its specific combination of functional groups, which provides a balance of reactivity and stability. This makes it particularly useful in applications requiring reversible covalent interactions, such as sensors and drug delivery systems .
Properties
Molecular Formula |
C13H22BNO4 |
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Molecular Weight |
267.13 g/mol |
IUPAC Name |
[4-[2-[3-methoxypropyl(methyl)amino]ethoxy]phenyl]boronic acid |
InChI |
InChI=1S/C13H22BNO4/c1-15(8-3-10-18-2)9-11-19-13-6-4-12(5-7-13)14(16)17/h4-7,16-17H,3,8-11H2,1-2H3 |
InChI Key |
MMEMMRXZQKVYGM-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC=C(C=C1)OCCN(C)CCCOC)(O)O |
Origin of Product |
United States |
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